molecular formula C9H15N3OS B15270752 N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide

N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide

Cat. No.: B15270752
M. Wt: 213.30 g/mol
InChI Key: RJKSXUSJSVOQOI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide is a thiazole-containing acetamide derivative characterized by a dimethylamino group and a 4-methylthiazole moiety. The compound’s structure suggests reactivity at the acetamide nitrogen and thiazole ring, making it a candidate for derivatization in medicinal chemistry.

Properties

Molecular Formula

C9H15N3OS

Molecular Weight

213.30 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]acetamide

InChI

InChI=1S/C9H15N3OS/c1-7-8(14-6-11-7)4-10-5-9(13)12(2)3/h6,10H,4-5H2,1-3H3

InChI Key

RJKSXUSJSVOQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with N,N-dimethylglycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit microbial growth by interfering with essential metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Acetamide vs. Carboxamide : Carboxamide derivatives (e.g., 2-(4-pyridinyl)thiazole carboxamides) generally exhibit higher solubility but lower metabolic stability compared to dimethyl-substituted acetamides .
  • Hybrid Structures : Compounds combining thiazole with pyrrolidine (e.g., PROTAC derivatives) demonstrate enhanced pharmacokinetic profiles, enabling blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Comparative Bioactivity Data:

Compound Class IC50 (nM) LogP Solubility (mg/mL) Plasma Stability (t1/2, h)
Thiazole Carboxamides 12–150 (viral protease) 2.1–3.5 0.8–1.2 2.5–4.0
PROTAC-Thiazole Hybrids N/A (degradation EC50 ~50–200) 1.8–2.8 <0.5 8–12
Pyrazole-Thiazole Amides 200–500 (cancer cell lines) 3.0–4.0 0.3–0.6 1.5–3.0

Insights :

  • The dimethylamino group in the target compound likely enhances membrane permeability (LogP ~2.5–3.0 estimated) compared to carboxamides.
  • Thiazole rings improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization .

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